molecular formula C6H12ClNO B1370612 2-chloro-N-propylpropanamide CAS No. 94318-71-5

2-chloro-N-propylpropanamide

Cat. No.: B1370612
CAS No.: 94318-71-5
M. Wt: 149.62 g/mol
InChI Key: IKLVINQONMOKIJ-UHFFFAOYSA-N
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Description

2-chloro-N-propylpropanamide is a chemical compound with the molecular formula C6H12ClNO . It has an average mass of 149.619 Da and a monoisotopic mass of 149.060745 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a propyl group (C3H7) attached to a nitrogen atom, which is also attached to a 2-chloropropanoyl group (C3H5ClO) . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to have properties similar to other chloroacetamides. Detailed physical and chemical properties would require experimental determination .

Scientific Research Applications

Antimicrobial Activity

  • Application : 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, closely related to 2-chloro-N-propylpropanamide, have been studied for their antimicrobial properties. These compounds exhibit low antimicrobial activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi. It was found that introducing pharmacophores into the aromatic ring of these compounds did not significantly increase their antibacterial and antifungal activity (Grishchuk et al., 2013).

Chemical Synthesis and Stability

  • Application : The reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride has been explored. This process results in the formation of N-propylaniline and N-isopropylaniline, indicating potential uses in chemical synthesis. The study provides insights into the chemical behavior and stability of similar compounds under specific conditions (Vilhelmsen et al., 2008).

Biochemical Analysis and Characterization

  • Application : Studies have focused on the synthesis and characterization of compounds similar to this compound, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. These compounds have been characterized using X-ray diffraction, IR, NMR, and UV–Vis spectra, providing a model for analyzing and understanding the properties of this compound (Demir et al., 2016).

Anticonvulsant and Analgesic Activity

  • Application : Certain derivatives of aminoalkanols, which are structurally related to this compound, have been evaluated for their anticonvulsant and analgesic properties. This suggests potential applications of this compound derivatives in neurological and pain management research (Gunia-Krzyżak et al., 2019).

Antimicrobial Paints

  • Application : Research into N-halamine based antimicrobial paints, which may involve compounds similar to this compound, demonstrates their potential for long-term surface disinfection. These findings indicate possible applications in creating antimicrobial coatings or surfaces (Kocer, 2012).

DNA Damage Analysis

  • Application : The effects of occupational exposure to solvents like 1-bromopropane, which are related to this compound, on DNA damage in human leukocytes have been investigated. This research area could be relevant for assessing the biological impact of similar compounds on human health (Toraason et al., 2006).

Anticonvulsant Synthesis

  • Application : The synthesis and evaluation of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, related to this compound, have been explored for their anticonvulsant activity. This research informs potential pharmacological applications of similar compounds (Soyer et al., 2004).

Future Directions

The future directions for research on 2-chloro-N-propylpropanamide could include further studies on its synthesis, reactivity, and potential applications. Given the antimicrobial activity observed in related compounds, it may be of interest to explore its potential use as an antimicrobial agent .

Biochemical Analysis

Biochemical Properties

2-Chloro-N-propylpropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with proteases and amide hydrolases, which facilitate its breakdown and utilization in biochemical pathways

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular activity and function . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and alterations in cellular processes . Understanding the molecular mechanism is crucial for developing targeted therapies and utilizing the compound in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . These temporal effects are important for designing experiments and interpreting results in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization in cellular metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular activity and function. Understanding the metabolic pathways is crucial for developing targeted therapies and utilizing the compound in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect the compound’s accumulation and distribution, leading to changes in its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications

Properties

IUPAC Name

2-chloro-N-propylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-3-4-8-6(9)5(2)7/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLVINQONMOKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649325
Record name 2-Chloro-N-propylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94318-71-5
Record name 2-Chloro-N-propylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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